molecular formula C16H13ClN4O3S B214146 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B214146
M. Wt: 376.8 g/mol
InChI Key: NNHMSWLNWQYXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains a thiazole ring and a pyrazole ring in its structure.

Mechanism of Action

The mechanism of action of 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific molecular targets in cells. For example, it has been shown to bind to the active site of acetylcholinesterase and inhibit its activity, thereby increasing the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation. Moreover, it has been found to possess antibacterial and antifungal activities, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate in lab experiments is its versatility. It can be easily synthesized and modified to produce derivatives with different pharmacological properties. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Another direction is to explore its mechanism of action in greater detail, in order to identify new molecular targets for drug development. Additionally, further studies are needed to evaluate its toxicity and pharmacokinetic properties, in order to determine its suitability for clinical use.

Synthesis Methods

The synthesis of 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate involves the reaction of 4-phenyl-2-aminothiazole with ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate in the presence of triethylamine and acetic anhydride. The resulting product is a yellow solid that is purified by recrystallization.

Scientific Research Applications

2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities. Moreover, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

properties

Product Name

2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Molecular Formula

C16H13ClN4O3S

Molecular Weight

376.8 g/mol

IUPAC Name

[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl] 4-chloro-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C16H13ClN4O3S/c1-21-7-11(17)14(20-21)15(23)24-8-13(22)19-16-18-12(9-25-16)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,18,19,22)

InChI Key

NNHMSWLNWQYXRD-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)OCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)Cl

Canonical SMILES

CN1C=C(C(=N1)C(=O)OCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)Cl

Origin of Product

United States

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